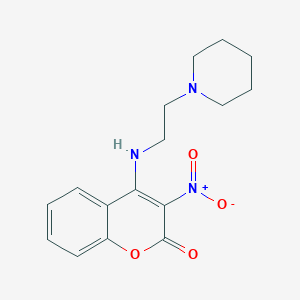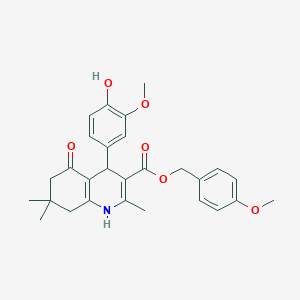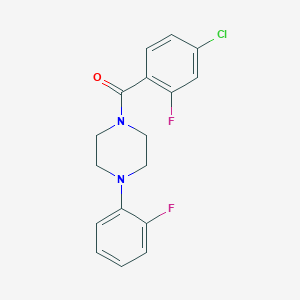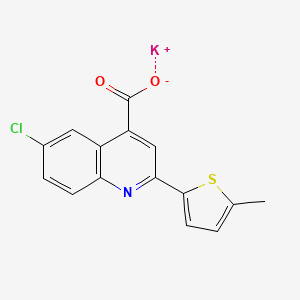
3-Nitro-4-(2-piperidin-1-ylethylamino)chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-4-(2-piperidin-1-ylethylamino)chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a nitro group, a piperidine ring, and a chromen-2-one core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-(2-piperidin-1-ylethylamino)chromen-2-one typically involves the reaction of 4-chloro-3-nitrocoumarin with 2-piperidin-1-ylethylamine. The reaction is carried out in an organic solvent such as ethyl acetate, in the presence of a base like triethylamine. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
3-Nitro-4-(2-piperidin-1-ylethylamino)chromen-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form more complex structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Cyclization: Acidic or basic conditions can facilitate cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the piperidine ring.
Aplicaciones Científicas De Investigación
3-Nitro-4-(2-piperidin-1-ylethylamino)chromen-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-Nitro-4-(2-piperidin-1-ylethylamino)chromen-2-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Nitro-4-(p-tolylamino)-2H-chromen-2-one: Similar in structure but with a different substituent on the amino group.
Piperidine derivatives: Compounds with a piperidine ring that exhibit similar biological activities.
Uniqueness
3-Nitro-4-(2-piperidin-1-ylethylamino)chromen-2-one is unique due to the combination of its nitro group, piperidine ring, and chromen-2-one core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
IUPAC Name |
3-nitro-4-(2-piperidin-1-ylethylamino)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c20-16-15(19(21)22)14(12-6-2-3-7-13(12)23-16)17-8-11-18-9-4-1-5-10-18/h2-3,6-7,17H,1,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAFVKBTNOSUQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-pyridin-4-ylmethanone](/img/structure/B4944799.png)


![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B4944816.png)
![N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-4-{[(2-HYDROXYPHENYL)METHYL]AMINO}BENZENE-1-SULFONAMIDE](/img/structure/B4944836.png)
![2-[2-(3-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde](/img/structure/B4944849.png)
![N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B4944855.png)

![N-[2-[2-(4-ethylphenyl)imidazo[1,2-a]benzimidazol-3-yl]ethyl]cyclohexanamine;dihydrochloride](/img/structure/B4944861.png)



![N-[8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-yl]propanamide](/img/structure/B4944899.png)
![2-(2,4-dichlorophenoxy)-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]acetamide](/img/structure/B4944907.png)
